molecular formula C9H16O3 B13128156 Methyl 5,5-dimethyl-4-oxohexanoate

Methyl 5,5-dimethyl-4-oxohexanoate

Cat. No.: B13128156
M. Wt: 172.22 g/mol
InChI Key: RBYITJRPJYFQRC-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-4-oxohexanoate, also known as hexanoic acid, 5,5-dimethyl-4-oxo-, methyl ester, is an organic compound with the molecular formula C9H16O3. It is a γ-keto ester, which means it contains both a ketone and an ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-dimethyl-4-oxohexanoate can be synthesized through the reaction of methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc and methylene iodide in methylene chloride. The reaction is carried out under nitrogen to prevent the diethylzinc from igniting upon exposure to air. The reaction mixture is stirred and cooled in an ice-water bath before the addition of the reagents. After the reaction is complete, the product is purified by vacuum distillation from anhydrous potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically involve the same reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Hexanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 5,5-dimethyl-4-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-4-oxohexanoate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups allow it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethyl-3-oxopentanoate: A precursor in the synthesis of methyl 5,5-dimethyl-4-oxohexanoate.

    Ethyl 5,5-dimethyl-4-oxohexanoate: An ester with a similar structure but different alkyl group.

    Methyl 5-oxohexanoate: Lacks the additional methyl groups present in this compound.

Uniqueness

This compound is unique due to the presence of both a ketone and an ester functional group, as well as the additional methyl groups that influence its reactivity and physical properties. These features make it a valuable compound in organic synthesis and various research applications .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 5,5-dimethyl-4-oxohexanoate

InChI

InChI=1S/C9H16O3/c1-9(2,3)7(10)5-6-8(11)12-4/h5-6H2,1-4H3

InChI Key

RBYITJRPJYFQRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCC(=O)OC

Origin of Product

United States

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